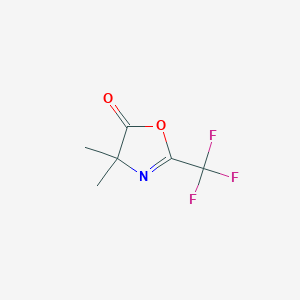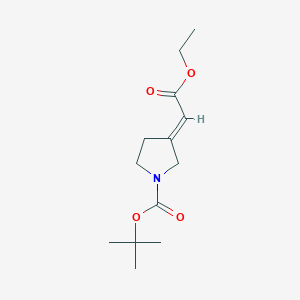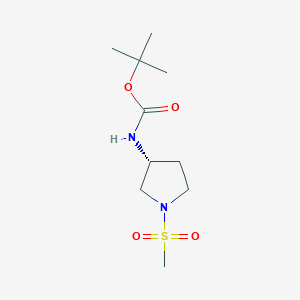
(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a methylsulfonyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of ®-3-amino-1-pyrrolidine with di-tert-butyl dicarbonate to form the Boc-protected intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine can be optimized using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts can further enhance the efficiency of the Boc deprotection step, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or methanesulfonic acid.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanesulfonic acid in dioxane are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group under basic conditions.
Major Products Formed
Deprotection: The major product formed is ®-3-amino-1-(methylsulfonyl)pyrrolidine.
Substitution: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.
Scientific Research Applications
®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is primarily related to its ability to undergo deprotection and substitution reactions. The Boc group protects the amino functionality during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine
- ®-3-(Boc-amino)-1-(tosyl)pyrrolidine
- ®-3-(Boc-amino)-1-(mesyl)pyrrolidine
Uniqueness
®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is unique due to the presence of the methylsulfonyl group, which offers distinct reactivity compared to other sulfonyl-protected pyrrolidines. The methylsulfonyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of diverse chemical entities, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H20N2O4S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-methylsulfonylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
ALALCZQCEOOJNX-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


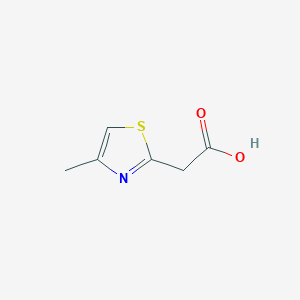
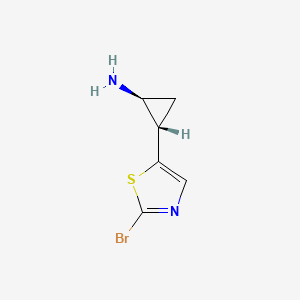
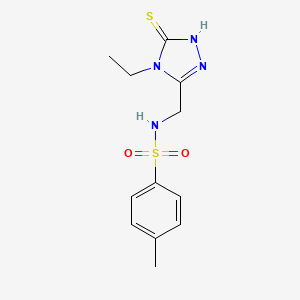

![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)
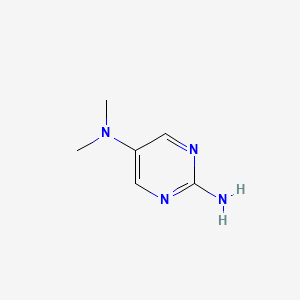

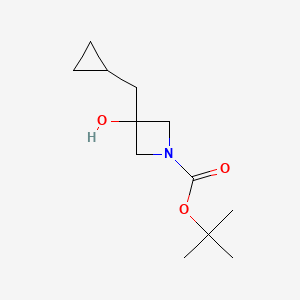


![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
